6-Isopropylpyridin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-propan-2-yl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(2)7-4-3-5-8(10)9-7/h3-6H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDNTUOEUNAQAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Isopropylpyridin 2 1h One and Its Analogues
De Novo Synthetic Routes and Strategies for the Pyridin-2(1H)-one Core
The de novo construction of the pyridin-2(1H)-one ring is a cornerstone of synthetic efforts, offering flexibility in introducing various substituents. nih.gov These methods can be broadly categorized into multi-component cyclization reactions, directed functionalization of precursor scaffolds, and the application of novel catalytic systems.
Multi-Component Cyclization Reactions and their Mechanistic Aspects
Multi-component reactions (MCRs) provide an efficient and atom-economical approach to complex molecules like pyridin-2(1H)-ones in a single pot. researchgate.netbohrium.com A common strategy involves the condensation of an aldehyde, an active methylene (B1212753) compound, and an amide or a related nitrogen source. nih.govbeilstein-journals.org
For instance, the synthesis of N-alkylated 2-pyridones can be achieved through a reaction initiated by the Knoevenagel condensation of an aldehyde and malononitrile. nih.govbeilstein-journals.org This is followed by a base-catalyzed Michael addition of acetamide (B32628) to the resulting intermediate. The subsequent intramolecular cyclization, involving the nucleophilic attack of the amide nitrogen onto a nitrile group, and subsequent tautomerization and oxidation, leads to the desired pyridone product. nih.govbeilstein-journals.org
Another plausible mechanism for the formation of pyridone derivatives involves the initial condensation of a 1,3-diketone with an amine to form an enaminone intermediate. beilstein-journals.org This intermediate then reacts with a compound like diethyl ethoxymethylenemalonate through an aza-ene reaction, followed by intramolecular cyclization to yield the final product. beilstein-journals.org Microwave-assisted MCRs have also been effectively employed, often in environmentally benign solvents like water, to accelerate these transformations. nih.govbeilstein-journals.org
Directed Functionalization of Precursor Scaffolds
The synthesis of pyridin-2(1H)-ones can also be achieved through the strategic functionalization and cyclization of acyclic precursors. This approach allows for a high degree of control over the final substitution pattern. One such method involves the reaction of (E)-ethyl 3-(4-oxo-4H-chromen-3-yl)acrylates with various amines. chapman.edu In the presence of a base like triethylamine (B128534) in ethanol (B145695), this reaction proceeds via the opening of the chromone (B188151) ring and subsequent cyclization to form the pyridin-2(1H)-one core. chapman.edu This method has been successfully used to synthesize a range of 2-pyridone derivatives with diverse substituents. chapman.edu
The choice of the amine nucleophile and the substituents on the chromone precursor directly influences the structure of the resulting pyridone. For example, using primary alkylamines, N,N-dialkylaminoalkanes, or t-butyl (2-aminoethyl)carbamate leads to the corresponding N-substituted pyridin-2(1H)-ones. chapman.edu
Application of Novel Catalytic Systems in Core Synthesis
The development of novel catalytic systems has significantly advanced the synthesis of the pyridin-2(1H)-one core, often enabling milder reaction conditions and improved yields. Both homogeneous and heterogeneous catalysts have been explored.
Recent advancements include the use of nano-copper oxide for three-component coupling reactions and Cu(OTf)₂ under microwave irradiation in ionic liquids. beilstein-journals.org These copper-catalyzed methods offer advantages such as environmental friendliness and compatibility with a variety of functional groups. beilstein-journals.org Supported copper complexes, for instance, a Cu(II) Schiff-base complex immobilized on magnetic nanoparticles, have been developed as efficient and recyclable heterogeneous catalysts for the one-pot synthesis of pyrano[2,3-b]pyridine derivatives, which share a similar synthetic logic with pyridinones. researchgate.net
Palladium-catalyzed reactions have also been instrumental. For example, a dual catalytic system involving a palladium complex and a cooperating ligand like [2,2′-bipyridin]-6(1H)-one has been shown to be highly effective for direct arylation reactions in the synthesis of related heterocyclic systems. rsc.org
Regioselective and Stereoselective Functionalization of 6-Isopropylpyridin-2(1H)-one
Once the this compound core is synthesized, further functionalization is often required to access specific target molecules. Achieving regioselectivity and stereoselectivity in these reactions is a key challenge.
C-H Activation and Functionalization Strategies
Direct C-H activation has emerged as a powerful tool for the regioselective functionalization of pyridinones, avoiding the need for pre-functionalized substrates. nih.govbeilstein-journals.orgrsc.org The inherent electronic properties of the pyridinone ring can direct C-H activation to specific positions. However, catalyst control is often necessary to achieve high selectivity, especially in the presence of multiple potential reaction sites. nih.gov
For instance, palladium and norbornene cooperative catalysis has been utilized for the dual functionalization of iodinated 2-pyridones. nih.gov This strategy allows for the introduction of both alkyl and aryl groups at specific positions. The use of directing groups, which can be later removed, is another common strategy to control the regioselectivity of C-H functionalization. researchgate.net For example, a pyridyl directing group on the nitrogen atom of the pyridone ring can direct functionalization to the C6 position. researchgate.net
| Catalyst/Reagent | Functionalization | Position | Reference |
| Palladium/Norbornene | Alkylation/Arylation | ortho to Iodine | nih.gov |
| Dirhodium catalysts | General C-H functionalization | Catalyst-controlled | nih.gov |
| Pyridyl directing group | Heteroarylation | C6 | researchgate.net |
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are indispensable for introducing a wide range of substituents onto the this compound scaffold. nih.govmdpi.comrsc.org These reactions, such as Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings, typically involve the reaction of a halo- or triflyloxy-substituted pyridinone with an organometallic reagent in the presence of a palladium, nickel, or copper catalyst. rsc.orgrhhz.net
The general catalytic cycle for these reactions involves oxidative addition of the metal to the pyridinone electrophile, transmetalation with the organometallic reagent, and reductive elimination to form the new carbon-carbon or carbon-heteroatom bond. nih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For instance, nickel catalysts have gained prominence for their ability to couple challenging electrophiles that are often unreactive with palladium catalysts. rsc.org
The use of a cooperating ligand, such as [2,2′-bipyridin]-6(1H)-one, with a palladium catalyst has been shown to accelerate direct arylation reactions by assisting in the C-H cleavage step. nih.gov This highlights the importance of ligand design in developing more efficient cross-coupling methodologies.
| Coupling Reaction | Catalyst | Electrophile | Nucleophile | Reference |
| Suzuki-Miyaura | Palladium or Nickel | Halide, Triflate | Boronic acid/ester | rsc.org |
| Negishi | Palladium or Nickel | Halide, Triflate | Organozinc reagent | nih.gov |
| Buchwald-Hartwig | Palladium or Copper | Halide, Triflate | Amine, Alcohol, Thiol | rhhz.net |
Asymmetric Synthesis Approaches for Chiral Analogues
The generation of specific stereoisomers is crucial when a molecule's biological activity is dependent on its three-dimensional structure. uwindsor.ca Asymmetric synthesis of analogues of this compound, particularly chiral piperidin-2-ones, has been achieved through several innovative strategies.
One notable method involves a highly diastereoselective assembly of diolefinic hydrazides, which are then subjected to ring-closing metathesis to form cyclic enehydrazides. These intermediates can be readily converted into enantiomerically pure 6-alkyl- or 6-arylpiperidin-2-ones. researchgate.net This protocol has been successfully applied to the enantioselective synthesis of the piperidine (B6355638) alkaloid (S)-(+)-coniine, demonstrating its utility in creating 6-substituted piperidin-2-one structures. researchgate.net
Chemoenzymatic methods offer another powerful route to chiral 3,4-dihydro-2(1H)-pyridone (3,4-DHPo) analogues. The structure and biological activity of these compounds are often linked to the configuration of the chiral center at the C4 position. nih.gov Researchers have utilized various lipases (such as PSL, CRL, CAL-A, and CAL-B) in organic solvents to achieve the kinetic resolution of racemic 4-aryl-5-(tert-butoxycarbonyl)-6-methyl-3,4-dihydro-2(1H)-pyridones. nih.gov Notably, the use of the CAL-B enzyme in tert-amyl methyl ether (TMBE) as a solvent resulted in high enantiomeric excess (ee) of 93–95% for the (S)-derivative, albeit with moderate yields. nih.gov
| Methodology | Key Reagents/Catalysts | Substrate Type | Key Outcome/Finding | Reference |
|---|---|---|---|---|
| Hydrazone Addition-Ring-Closing Metathesis | Allyllithium, Chiral SAMP hydrazones, Acryloyl chloride, Grubbs catalyst | Diolefinic hydrazides | Produces virtually enantiopure 6-alkyl- or 6-arylpiperidin-2-ones. | researchgate.net |
| Chemoenzymatic Resolution | Lipases (CAL-B) | Racemic 4-aryl-5-(tert-butoxycarbonyl)-6-methyl-3,4-dihydro-2(1H)-pyridones | Achieved high enantiomeric excess (93–95% ee) for the (S)-enantiomer. | nih.gov |
| N-Heterocyclic Carbene (NHC) Catalysis | NHC catalyst, LiCl (additive) | 3,4-Difluorocinnamoyl chloride and an enamine | Enantioselective synthesis of a 3,4-DHPo derivative in 78% yield and 92% ee via an aza-Claisen reaction. | nih.gov |
Sustainable and Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly being integrated into the synthesis of pyridone derivatives. jmaterenvironsci.com Key strategies include the use of solvent-free reaction conditions, development of atom-economical pathways, and the application of novel catalytic systems like biocatalysis and photoredox catalysis. rsc.orghilarispublisher.com
Solvent-free reactions offer significant environmental benefits by eliminating solvent waste and often lead to simplified work-up procedures and higher reaction rates. jmaterenvironsci.comrsc.org Several methodologies for synthesizing 2-pyridone derivatives have been developed that operate under solvent-free conditions. One approach involves the reaction of enaminonitriles with a primary amine, which proceeds in high yields without a solvent. scirp.orgresearchgate.net Another efficient, solvent-free method is the one-pot, three-component reaction of enaminones, ethyl 2-cyanoacetate, and a primary amine using basic Al2O3 as a catalyst, which is noted for its short reaction times and high yields. jmaterenvironsci.com
Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by how many atoms from the starting materials are incorporated into the final product. rsc.org Reactions with high atom economy, such as multicomponent and domino reactions, are particularly desirable as they generate minimal waste. acs.org The synthesis of spiro-pyrrolothiazoles from tetrahydro-4(1H)-pyridinones via a 1,3-dipolar cycloaddition reaction is an example of a highly atom-economic, chemo-, regio-, and stereoselective process. nih.gov Similarly, a four-component domino reaction utilizing microwave irradiation to construct fully substituted 2-pyridones proceeds with excellent atom economy, producing only water and ethanol as byproducts. acs.org
| Methodology | Key Reagents/Catalysts | Key Features | Reference |
|---|---|---|---|
| Enaminonitrile Reaction | Enaminonitriles, primary amines | Solvent-free, high yields, environmentally friendly. | scirp.orgresearchgate.net |
| Three-Component Reaction | Enaminones, ethyl 2-cyanoacetate, primary amines, basic Al2O3 | Solvent-free, short reaction times, excellent yields. | jmaterenvironsci.com |
| Hantzsch-like Condensation | 3-Formylchromones, β-ketoester, ammonium (B1175870) acetate, Wells-Dawson heteropolyacids | Solvent-free, recyclable catalyst, short reaction times. | conicet.gov.ar |
| Four-Component Domino Reaction | Methyl acetoacetate, diethyl malonate, triethyl orthoformate, amines | Microwave-assisted, high atom economy, produces only water and ethanol as byproducts. | acs.org |
Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and mild reaction conditions. While direct biocatalytic synthesis of this compound is not widely documented, enzymatic methods are highly relevant for producing chiral precursors and related structures. researchgate.net For instance, a biocatalytic cascade combining ene-reductases (EReds) and imine reductases/reductive aminases (IReds/RedAms) can convert α,β-unsaturated ketones into chiral amines with two stereocenters in high purity and stereoselectivity. nih.gov This strategy, which can produce all four possible stereoisomers of the amine products, demonstrates the potential for creating chiral building blocks for pyridone synthesis. nih.gov The use of an NADP-dependent formate (B1220265) dehydrogenase for cofactor recycling further enhances the atom economy of this biocatalytic transformation. nih.gov
Photoredox catalysis uses visible light to initiate chemical reactions via single-electron transfer, providing a mild and powerful alternative to traditional methods that may require harsh conditions. diva-portal.org This approach has been successfully used for the synthesis and functionalization of pyridone rings. One method involves a sequence where substituted furans are first oxidized to β-lactams using a photosensitizer like methylene blue, followed by a ring-expansion to a 2-pyridone using blue light and a photoredox catalyst such as an iridium complex or Eosin Y. thieme-connect.com Photoredox catalysis has also been employed for the regioselective C-H phosphonylation of ring-fused 2-pyridones, using an iridium photocatalyst under mild conditions. diva-portal.org Furthermore, organic dyes like Eosin Y can act as photoredox catalysts for the synthesis of 2,4,6-triarylpyridines from aryl ketones and benzyl (B1604629) amines at ambient temperature, showcasing a metal-free approach. nih.gov
| Approach | Catalyst/System | Transformation | Key Advantages | Reference |
|---|---|---|---|---|
| Biocatalysis | Ene-reductase (ERed) and Imine Reductase (IRed) Cascade | Asymmetric conversion of α,β-unsaturated ketones to chiral amines. | High stereoselectivity, potential for creating all four stereoisomers, improved atom economy with cofactor recycling. | nih.gov |
| Photoredox Catalysis | Iridium complex or Eosin Y | Ring expansion of β-lactams to 2-pyridones. | Uses visible light, mild reaction conditions. | thieme-connect.com |
| Photoredox Catalysis | (Ir[dF(CF3)ppy]2(dtbpy))PF6 | Regioselective C-H phosphonylation of 2-pyridones. | Avoids stoichiometric radical initiators, wide functional group tolerance. | diva-portal.org |
| Photoredox Catalysis | Eosin Y (organic dye) | Synthesis of 2,4,6-triarylpyridines. | Metal-free catalysis, ambient temperature. | nih.gov |
In Depth Spectroscopic and Solid State Structural Elucidation of 6 Isopropylpyridin 2 1h One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 6-Isopropylpyridin-2(1H)-one, providing detailed information about its atomic connectivity, conformational preferences, and the electronic nature of the pyridinone ring.
Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Assignments
One-dimensional (1D) ¹H and ¹³C NMR spectra provide the foundational data for the chemical environment of each nucleus. In a typical deuterated solvent like CDCl₃, the proton spectrum shows distinct signals for the isopropyl group—a doublet for the two methyl groups and a septet for the methine proton—and characteristic signals for the three protons on the pyridinone ring. The ¹³C spectrum correspondingly displays resonances for the isopropyl carbons and the five carbons of the heterocyclic ring, including the carbonyl carbon (C2).
Two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment. columbia.edusdsu.edu
COSY (Correlation Spectroscopy) establishes proton-proton coupling relationships. For this compound, a cross-peak between the isopropyl methine proton and the methyl protons would be observed. Additionally, correlations between the adjacent protons on the pyridinone ring (H3, H4, and H5) confirm their sequence. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon to which it is directly attached. columbia.edu This technique definitively assigns the carbon resonances for the methine and methyl groups of the isopropyl substituent, as well as for the C3, C4, and C5 positions of the ring.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework. columbia.edu Key correlations would be expected from the isopropyl methine proton to the C6 carbon of the ring, and from the ring protons (e.g., H5) to the carbonyl carbon (C2).
NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which helps in determining the preferred conformation, particularly the orientation of the isopropyl group relative to the ring.
A representative dataset for the ¹H and ¹³C NMR chemical shifts is presented below.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D Correlations (H to C) |
| 1 (NH) | ~12.5 (broad s) | - | HMBC to C2, C6 |
| 2 (C=O) | - | ~164.5 | - |
| 3 | ~6.2 (d) | ~105.0 | HSQC: C3-H3; HMBC to C2, C4, C5 |
| 4 | ~7.3 (t) | ~139.0 | HSQC: C4-H4; HMBC to C2, C3, C5, C6 |
| 5 | ~6.1 (d) | ~118.0 | HSQC: C5-H5; HMBC to C3, C4, C6 |
| 6 | - | ~152.0 | - |
| 7 (CH) | ~3.0 (sept) | ~33.0 | HSQC: C7-H7; HMBC to C6, C8, C9 |
| 8, 9 (CH₃) | ~1.2 (d) | ~22.5 | HSQC: C8/9-H8/9; HMBC to C7 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Solid-State NMR for Polymorphism and Crystal Structure Insights
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. wikipedia.orgemory.edu Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide valuable structural information. libretexts.org For this compound, ssNMR can be used to:
Identify Polymorphs: Different crystalline forms (polymorphs) of the compound would exhibit distinct ssNMR spectra due to variations in molecular packing and intermolecular interactions, leading to different chemical shifts.
Confirm Tautomeric Form: The predominant solid-state form of pyridinones is the keto tautomer, this compound, rather than the enol form, 6-isopropylpyridin-2-ol. nih.govwikipedia.org ssNMR can confirm this by identifying the chemical shift of the C2 carbon, which would be characteristic of a carbonyl group.
Probe Intermolecular Interactions: Techniques like cross-polarization magic-angle spinning (CP-MAS) can enhance the signals of less abundant nuclei like ¹³C and provide information about proximities between atoms, shedding light on hydrogen bonding patterns in the crystal lattice. emory.edu
The spectra in the solid state are typically broad due to chemical shift anisotropy (CSA) and dipolar couplings. libretexts.org Magic-angle spinning (MAS) is employed to average these anisotropic interactions and obtain higher resolution spectra. wikipedia.orglibretexts.org
Dynamic NMR Studies for Rotational Barriers and Tautomerism
Dynamic NMR (DNMR) spectroscopy is utilized to study time-dependent processes such as conformational changes and chemical exchange.
Tautomerism: Pyridinones exist in a tautomeric equilibrium with their corresponding hydroxypyridine isomers. wikipedia.orgwuxibiology.com DNMR can be used to study the kinetics of this interconversion. However, for most 2-pyridinone systems, the equilibrium heavily favors the pyridone form, especially in polar solvents, and the interconversion rate may be too slow to measure by DNMR under normal conditions. wikipedia.orgwuxibiology.com
Rotational Barriers: The rotation of the isopropyl group around the C6-C7 bond may be hindered. At low temperatures, this rotation could become slow enough on the NMR timescale to cause the two methyl groups of the isopropyl substituent to become diastereotopic, resulting in two separate signals in the NMR spectrum. By analyzing the coalescence of these signals as the temperature is increased, the energy barrier (ΔG‡) for this rotation can be calculated. rsc.orgbenthamdirect.com Such studies provide insight into the steric interactions between the isopropyl group and the pyridinone ring. rsc.org
Advanced Mass Spectrometry (MS) for Fragmentation Pathway Characterization
Advanced mass spectrometry techniques are indispensable for confirming the molecular weight and elemental composition of this compound and for elucidating its structure through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Formula Confirmation
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of this compound.
For the molecular formula C₉H₁₃NO, the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated. An experimentally determined mass that matches this theoretical value confirms the elemental composition with high confidence.
| Formula | Species | Theoretical m/z |
| C₉H₁₃NO | [M+H]⁺ | 152.1070 |
| C₉H₁₃NO | [M+Na]⁺ | 174.0889 |
| C₉H₁₃NO | [M-H]⁻ | 150.0924 |
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the protonated molecular ion, m/z 152.1) which is then subjected to collision-induced dissociation (CID) to generate product ions. dtic.mil The analysis of these fragments provides a "fingerprint" of the molecule's structure. nih.gov
A plausible fragmentation pathway for protonated this compound would likely involve initial cleavages at the isopropyl group, which is a common and energetically favorable fragmentation site.
Proposed Fragmentation Pathway:
Loss of a methyl radical (•CH₃): The most common initial fragmentation is often the loss of a methyl group from the isopropyl substituent to form a stable secondary benzylic-type cation. This results in a prominent peak at m/z 136.08.
[C₉H₁₄NO]⁺ → [C₈H₁₀NO]⁺ + •CH₃
Loss of propene (C₃H₆): A McLafferty-type rearrangement or direct cleavage can lead to the loss of propene, resulting in the formation of a protonated 6-methylpyridin-2(1H)-one ion. This would produce a fragment at m/z 110.06.
[C₉H₁₄NO]⁺ → [C₆H₈NO]⁺ + C₃H₆
Subsequent fragmentation of the pyridinone ring could lead to the loss of carbon monoxide (CO), a characteristic fragmentation for such ring systems.
| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Proposed Formula of Fragment |
| 152.1 | 136.1 | •CH₃ (15 Da) | [C₈H₁₀NO]⁺ |
| 152.1 | 110.1 | C₃H₆ (42 Da) | [C₆H₈NO]⁺ |
| 136.1 | 108.1 | CO (28 Da) | [C₇H₁₀N]⁺ |
This detailed fragmentation data serves as a crucial tool for the structural confirmation of this compound and for its identification in complex mixtures.
X-ray Crystallography for Three-Dimensional Molecular and Supramolecular Architecture
The process involves irradiating a single crystal of the compound with a beam of X-rays. The crystal diffracts the X-rays into a unique pattern of spots. By analyzing the intensities and positions of these diffracted spots, a three-dimensional map of the electron density within the crystal can be generated. This electron density map is then used to determine the positions of the individual atoms, revealing the molecule's structure in the solid state. The resulting structural data is typically presented in a table format, outlining key crystallographic parameters.
Table 1: Representative Crystallographic Data for a Substituted Pyridinone Analog
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.574 |
| b (Å) | 11.132 |
| c (Å) | 11.437 |
| β (°) | 94.90 |
| Volume (ų) | 960.8 |
| Z (molecules/unit cell) | 4 |
Note: Data is for 2-methyl-3,4'-bipyridin-6(1H)-one, a related pyridinone, and is presented for illustrative purposes.
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
The supramolecular architecture of this compound in the solid state is expected to be dominated by intermolecular hydrogen bonds. The pyridinone ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). This arrangement strongly favors the formation of robust and predictable hydrogen-bonding motifs.
Studies on numerous pyridinone and pyrimidinone derivatives consistently reveal the formation of centrosymmetric dimers. nih.gov In this arrangement, two molecules are linked by a pair of N-H···O hydrogen bonds, creating a stable eight-membered ring motif known as an R²₂(8) ring. This dimerization is a persistent and energetically favorable interaction for this class of compounds. nih.gov The N···O distances in such hydrogen bonds typically fall within the range of 2.7 to 2.9 Å, indicative of a strong interaction.
Table 2: Typical Hydrogen Bond Geometries in Pyridinone-like Structures
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N-H···O | ~0.86 | ~1.92 | ~2.77 | ~170 |
| C-H···O | ~0.97 | ~2.50 | ~3.40 | ~150 |
Note: These are representative values based on analogous structures and theoretical calculations.
Polymorphism and Co-crystallization Studies of this compound
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability, which is of critical importance in the pharmaceutical industry. While no specific polymorphs of this compound have been reported in the surveyed literature, the potential for polymorphism exists due to the molecule's functional groups, which can engage in various packing arrangements. The study of polymorphism typically involves crystallizing the compound under a wide range of conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solids using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). semanticscholar.org
Co-crystallization is a technique used to modify the properties of a solid by crystallizing it with another neutral molecule, known as a "co-former." mdpi.comjustia.com This approach creates a new crystalline solid with a unique structure held together by non-covalent interactions, primarily hydrogen bonds. google.com For this compound, co-crystallization could be explored to potentially enhance properties like solubility or stability. Suitable co-formers would be molecules that can form complementary hydrogen bonds with the pyridinone's N-H and C=O groups, such as dicarboxylic acids or other amides. justia.comgoogle.com The synthesis of co-crystals can be achieved through various methods, including solution evaporation, grinding, or anti-solvent addition. ijprajournal.com To date, no specific co-crystals of this compound have been documented in scientific literature.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Molecular Fingerprint Analysis
For this compound, the spectra are expected to show characteristic bands corresponding to its key structural features: the pyridinone ring, the isopropyl group, the amide N-H bond, and the carbonyl C=O bond.
FTIR Spectroscopy: In FTIR, the absorption of infrared radiation excites molecular vibrations. The N-H stretching vibration is expected to appear as a broad band in the range of 3200-3400 cm⁻¹, with its position and broadness influenced by the extent of hydrogen bonding in the solid state. The C-H stretching vibrations of the isopropyl and ring methyl groups would appear just below 3000 cm⁻¹. One of the most prominent peaks would be the C=O (amide I) stretching band, typically found between 1640 and 1680 cm⁻¹. The C=C and C=N stretching vibrations of the pyridinone ring are expected in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is complementary to FTIR, as some vibrations that are weak in FTIR may be strong in Raman, and vice versa. For this compound, the symmetric ring breathing modes are often prominent in the Raman spectrum, providing a characteristic fingerprint. The C=O stretch is also observable, though typically weaker than in the IR spectrum. The aliphatic C-H bending and stretching modes of the isopropyl group will also be present. mdpi.com
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |
| N-H Stretch | Amide | 3200 - 3400 | Strong, Broad | Medium |
| C-H Stretch (sp³) | Isopropyl | 2850 - 2970 | Medium | Medium |
| C-H Stretch (sp²) | Pyridinone Ring | 3000 - 3100 | Medium-Weak | Medium |
| C=O Stretch (Amide I) | Carbonyl | 1640 - 1680 | Very Strong | Medium |
| C=C/C=N Stretch | Pyridinone Ring | 1450 - 1600 | Strong | Strong |
| N-H Bend (Amide II) | Amide | 1510 - 1550 | Medium | Weak |
| C-H Bend | Isopropyl | 1370 - 1470 | Medium | Medium |
| Ring Breathing | Pyridinone Ring | 980 - 1050 | Medium | Strong |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions
Electronic spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels upon absorption or emission of light.
UV-Vis Absorption Spectroscopy: The ultraviolet-visible (UV-Vis) spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* electronic transitions within the conjugated pyridinone chromophore. The π → π* transition, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, is typically strong and would likely appear in the 280-320 nm range. The n → π* transition, which involves promoting a non-bonding electron (from the oxygen or nitrogen atom) to a π* antibonding orbital, is symmetry-forbidden and thus much weaker. It would be expected at a longer wavelength, potentially overlapping with the tail of the stronger π → π* band. nih.govnih.gov The solvent can influence the position of these bands; polar solvents can cause a blue shift (hypsochromic shift) of the n → π* transition.
Fluorescence Spectroscopy: 2(1H)-Pyridinones are known to exhibit fluorescence, which is often linked to their tautomeric equilibrium with the aromatic 2-hydroxypyridine (B17775) form. rsc.orgrsc.org Although the pyridone form is generally more stable and predominates in the ground state, the 2-hydroxypyridine tautomer can be more stable in the excited state. Excitation of the pyridone form can lead to excited-state proton transfer, forming the hydroxypyridine tautomer, which then fluoresces. rsc.org Therefore, the fluorescence spectrum of this compound would likely originate from its minor 6-isopropylpyridin-2-ol tautomer. rsc.orgrsc.org The emission wavelength would be longer than the absorption wavelength (a phenomenon known as the Stokes shift), and its intensity and position could be sensitive to solvent polarity and hydrogen-bonding capabilities.
Table 4: Predicted Electronic Transition Data for this compound
| Transition Type | Chromophore | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) | Notes |
| π → π | Conjugated Pyridinone | ~280 - 320 | High ( > 5,000 M⁻¹cm⁻¹) | Main absorption band. |
| n → π | C=O, N | ~330 - 360 | Low ( < 1,000 M⁻¹cm⁻¹) | Often appears as a shoulder. |
| Emission (Fluorescence) | 2-Hydroxypyridine Tautomer | > 350 | - | Emission from the minor tautomer after excitation. |
Note: Predicted values are based on data for 2(1H)-pyridinone and related derivatives.
Chemical Reactivity and Mechanistic Investigations of 6 Isopropylpyridin 2 1h One
Electrophilic and Nucleophilic Reactivity at the Pyridinone Core
The pyridinone ring of 6-isopropylpyridin-2(1H)-one possesses a unique electronic character that allows for both electrophilic and nucleophilic attack, depending on the reaction conditions and the nature of the attacking species. The electron-rich nature of the ring, particularly in its 2-hydroxypyridine (B17775) tautomeric form, facilitates electrophilic substitution, while the conjugated system can also be susceptible to nucleophilic attack under certain circumstances.
Halogenation and Nitration Studies
Halogenation: The halogenation of 2-pyridones typically proceeds via an electrophilic aromatic substitution mechanism. For this compound, the electron-donating nature of the isopropyl group and the activating effect of the hydroxyl/oxo group are expected to direct incoming electrophiles to the C3 and C5 positions. Studies on related 6-halo-2-pyridones have shown that these compounds can act as halogen bond donors, indicating a polarization of the halogen substituent. acs.org The reaction mechanism for electrophilic halogenation involves the attack of the π-electrons of the pyridinone ring on the electrophilic halogen species, followed by deprotonation to restore aromaticity. wikipedia.orglibretexts.org
While specific studies on the direct halogenation of this compound are not extensively documented, related transformations of pyridines suggest that harsh conditions might be required for direct halogenation of the pyridine (B92270) form, whereas the pyridone tautomer is more amenable to substitution. nih.govchemrxiv.org
Nitration: The nitration of 2-pyridones is sensitive to the reaction conditions, particularly the acidity of the medium. For the nitration of 2-pyridone itself, the reaction with nitric acid can yield the 3-nitro derivative in low acidity media and the 5-nitro derivative in high acidity media, with both reactions occurring on the free base. semanticscholar.org In the case of this compound, the presence of the activating isopropyl group would further influence the regioselectivity.
The mechanism of electrophilic aromatic nitration involves the in-situ generation of the nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst, typically sulfuric acid. The electron-rich pyridinone ring then attacks the nitronium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent loss of a proton from the ring restores aromaticity and yields the nitrated product. Computational studies on the nitration of pyridine derivatives have provided insights into the reaction mechanism, indicating a stepwise polar mechanism. rsc.org For electron-rich pyridines, nitration can proceed under milder conditions. researchgate.net
A hypothetical reaction for the nitration of this compound is presented in the table below, illustrating the expected major products based on the directing effects of the existing substituents.
Interactive Table: Hypothetical Nitration of this compound
| Reactant | Reagents | Expected Major Products |
| This compound | HNO₃, H₂SO₄ | 6-Isopropyl-3-nitro-2(1H)-pyridone and 6-Isopropyl-5-nitro-2(1H)-pyridone |
Alkylation and Acylation Reactions
Alkylation: The alkylation of 2-pyridones can occur at the nitrogen, oxygen, or carbon atoms of the ring, depending on the alkylating agent and reaction conditions. While O-alkylation leads to 2-alkoxypyridines, imparting aromaticity, and N-alkylation is also common, C-alkylation of the pyridinone core is more challenging. nih.govnih.gov
A rhodium-catalyzed chelation-assisted C6-H activation/alkylation of 2-pyridones with alkyl carboxylic acids or anhydrides has been developed, providing a method for the synthesis of C6-alkylated 2-pyridones. nsf.govnih.govacs.org This method, however, is not directly applicable for further alkylation of the pyridinone core of this compound at other positions. For meta-alkylation of pyridines, methods utilizing aldehydes or their surrogates have been reported. acs.org
Acylation: Friedel-Crafts acylation, a common method for acylating aromatic rings, is generally not effective for pyridines due to the deactivation of the ring by the nitrogen atom and the propensity for N-acylation. wikipedia.orgyoutube.comyoutube.com The pyridinone tautomer of this compound, being more electron-rich than pyridine, might undergo acylation under specific conditions, although this is not a commonly reported transformation. Alternative strategies for the preparation of pyridyl ketones include the addition of acyl radicals or the acylation of metalated pyridines. youtube.com Spontaneous and fluoride-catalyzed acylation of 2-(trialkylsilyl)pyridines with acyl chlorides has also been demonstrated as a viable method. nih.gov
Cycloaddition Reactions and Pericyclic Transformations
The conjugated diene system within the 2-pyridinone ring allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as the diene component. wikipedia.orgkhanacademy.orgmasterorganicchemistry.com
In a typical Diels-Alder reaction, the 2-pyridinone reacts with a dienophile to form a bicyclic adduct. The reactivity of the pyridinone in these [4+2] cycloadditions is influenced by the substituents on the ring. Studies on the Diels-Alder reaction of 1-methyl-2(1H)-pyridone with methyl acrylate and acrylonitrile have been reported, yielding substituted 2-azabicyclo[2.2.2]oct-7-ene derivatives. researchgate.net The presence of the isopropyl group at the 6-position of this compound would be expected to influence the stereoselectivity of the cycloaddition.
The table below summarizes a representative Diels-Alder reaction of a substituted 2-pyridinone.
Interactive Table: Diels-Alder Reaction of a 2-Pyridone
| Diene | Dienophile | Product | Reference |
| 1-Methyl-2(1H)-pyridone | Methyl Acrylate | 2-Methyl-3-oxo-2-azabicyclo[2.2.2]oct-7-ene-6-endo-carboxylic acid (after hydrolysis) | researchgate.net |
Photochemical Reactions and Photoinduced Transformations
The 2-pyridinone moiety is known to undergo various photochemical reactions, including [2+2] and [4+4] cycloadditions. acs.orgnih.govnih.govacs.orgresearchgate.net Upon irradiation, 2-pyridones can dimerize or react with other alkenes to form cyclobutane rings in [2+2] cycloadditions. Intramolecular [2+2] photochemical cycloadditions have been successfully performed on 6-alkenyl-2,3-dihydro-4-pyridones, with the stereochemical outcome being controlled by the steric bulk of substituents. acs.org
Asymmetric photochemical [2+2] cycloadditions of acyclic vinyl pyridines have been achieved through the use of a chiral catalyst, proceeding with high levels of diastereo- and enantioselectivity. nih.gov Furthermore, photochemical transformations of pyridinium (B92312) salts have been extensively studied, leading to a variety of structurally complex motifs. chemrxiv.orgnih.gov The isopropyl group in this compound is not expected to be directly involved in the photochemical excitation of the pyridinone core but may influence the stability and subsequent reactions of any photoinduced intermediates.
Oxidation and Reduction Chemistry of the Pyridinone Moiety
Oxidation: The pyridinone ring can be susceptible to oxidation, although it is generally more resistant than the corresponding pyridine. The oxidation of quinolones (4-oxoquinoline derivatives), which share the 4-pyridone ring structure, with peracids has been shown to produce nitroxide radicals. researchgate.net The synthesis of 2-pyridone derivatives can also be achieved through an oxidative ring expansion of cyclopentenone derivatives. chemrxiv.org An oxidative aromatization step is also a key feature in some synthetic routes to 2-pyridones. scielo.org.mx
Reduction: The pyridinone ring can be reduced to the corresponding piperidine (B6355638) derivative under catalytic hydrogenation conditions. The hydrogenation of pyridines is a common method for the synthesis of piperidines, and various catalysts, including rhodium oxide, have been shown to be effective for the reduction of functionalized and multi-substituted pyridines under mild conditions. rsc.orgnih.gov The carbonyl group of the pyridinone can also be a site for reduction, potentially leading to hydroxypiperidines or piperidones, depending on the reducing agent and reaction conditions.
The table below shows a general scheme for the reduction of a substituted pyridine to a piperidine.
Interactive Table: Catalytic Hydrogenation of a Substituted Pyridine
| Substrate | Catalyst | Product | Conditions | Reference |
| Alkyl Pyridines | Rh₂O₃ | Alkyl Piperidines | H₂ (5 bar), TFE, 40 °C | rsc.org |
Investigation of Tautomerism and Aromaticity in this compound
Tautomerism: this compound exists in a tautomeric equilibrium with its aromatic 2-hydroxy-6-isopropylpyridine form. The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the nature of substituents on the ring. semanticscholar.orgrsc.org
Computational studies have been performed on 6-X-2(1H)-pyridones (where X = H, NH₂, Cl, CH₃, NO₂) to investigate the substituent effects on the tautomeric equilibrium. These studies, conducted at the HF/6-311G** level, have shown that the predicted substituent effects are in satisfactory agreement with experimental values, highlighting the significance of solvent effects. pku.edu.cn For substituents at the 6-position, the main electronic effect on the tautomeric equilibrium is inductive in character. semanticscholar.org Generally, the pyridone form is favored in polar solvents, while the hydroxypyridine form is more prevalent in non-polar solvents.
Computational and Theoretical Chemistry Studies of 6 Isopropylpyridin 2 1h One
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6-Isopropylpyridin-2(1H)-one, these methods have been instrumental in elucidating its electronic landscape and predicting its behavior in various chemical environments.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. Researchers have employed DFT methods, often with basis sets such as 6-31G* or larger, to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. These calculations reveal crucial information about bond lengths, bond angles, and dihedral angles, which collectively define the molecule's shape.
The optimized geometry is the starting point for calculating the molecule's total electronic energy. This energy value is vital for comparing the relative stabilities of different isomers or conformations and for calculating the thermodynamics of potential reactions involving this compound.
Table 1: Calculated Geometrical Parameters for this compound (Illustrative)
| Parameter | Value |
|---|---|
| C2-N1 Bond Length (Å) | 1.38 |
| C6-C5 Bond Length (Å) | 1.39 |
| C=O Bond Length (Å) | 1.23 |
| N1-C6-C7 Angle (°) | 118.5 |
| C4-C5-C6-N1 Dihedral Angle (°) | 0.0 |
Note: These are representative values and the actual calculated values would depend on the specific DFT functional and basis set used.
Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors
The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
For this compound, the HOMO is typically localized on the pyridinone ring, indicating its potential to react with electrophiles at these sites. Conversely, the LUMO is also associated with the ring system, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.
Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Illustrative)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
Note: These are representative values derived from hypothetical DFT calculations.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming chemical structures. By calculating the magnetic shielding of atomic nuclei, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts. idc-online.comnih.govnih.gov These theoretical spectra can be compared with experimental NMR data to aid in the assignment of signals to specific atoms within the molecule.
Similarly, the calculation of vibrational frequencies can predict the appearance of an infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. These predictions are crucial for identifying characteristic functional groups and understanding the molecule's vibrational dynamics.
Mechanistic Pathway Elucidation via Computational Methods
Beyond static molecular properties, computational chemistry allows for the exploration of dynamic processes, such as chemical reactions. By mapping out the energy landscape of a reaction, researchers can understand the step-by-step mechanism by which reactants are converted into products.
Transition State Characterization and Reaction Energy Profiles
A key aspect of mechanistic studies is the identification and characterization of transition states—the high-energy structures that connect reactants and products. scielo.br Computational methods can be used to locate these fleeting structures and calculate their energies. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction.
By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur throughout the course of a reaction, offering deep insights into the reaction's feasibility and kinetics.
Solvent Effects and Catalytic Influence on Reaction Mechanisms
Reactions are rarely carried out in the gas phase; they typically occur in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for the presence of a solvent, either explicitly by including individual solvent molecules in the calculation or implicitly by treating the solvent as a continuous medium. scielo.br These calculations can reveal how the solvent stabilizes or destabilizes different species along the reaction pathway, thereby altering the reaction's course and rate.
Furthermore, the influence of catalysts can be investigated computationally. By modeling the interaction of the catalyst with the reactants and intermediates, it is possible to understand how the catalyst lowers the activation energy and facilitates the reaction. These studies are crucial for designing more efficient and selective catalytic processes. sciforum.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the conformational landscape and intermolecular interactions can be inferred from studies on analogous 2-pyridone derivatives and fundamental principles of conformational analysis.
MD simulations of 2-pyridone derivatives reveal that substitutions on the ring can significantly influence the molecule's planarity and conformational flexibility. nih.gov For this compound, the primary focus of a conformational analysis would be the rotation of the isopropyl group attached to the C6 position of the pyridinone ring.
Conformational Analysis:
The rotation around the single bond connecting the isopropyl group to the pyridinone ring is expected to be the most significant conformational degree of freedom. The staggered and eclipsed conformations of the isopropyl group relative to the plane of the pyridinone ring would have different potential energies. The staggered conformations are generally more stable due to reduced steric hindrance between the methyl groups of the isopropyl substituent and the adjacent atoms on the pyridinone ring.
In a study on 2-pyridone derivatives, it was noted that alkyl group substitutions can distort the planarity of the molecule. nih.gov While a single alkyl group at the 6th position might only cause a minor deviation from planarity, the dynamic rotation of the isopropyl group would be a key feature to analyze in an MD simulation. nih.gov The simulation would track the dihedral angle between the pyridinone ring and the C-H bond of the isopropyl group's tertiary carbon to identify the most populated and energetically favorable conformations.
Intermolecular Interactions:
The 2-pyridone moiety is known to form strong hydrogen-bonded dimers in non-polar solvents and helical structures in the solid state through hydrogen bonds. wikipedia.org In a condensed phase, MD simulations would be instrumental in exploring the intermolecular interactions of this compound. The primary interactions would include:
Hydrogen Bonding: The N-H group of the pyridinone ring can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. This allows for the formation of strong, dimeric structures or extended hydrogen-bonding networks.
π-π Stacking: The aromatic nature of the pyridinone ring allows for π-π stacking interactions between molecules. The presence of the isopropyl group might sterically hinder some stacking orientations, but favorable offset-stacked arrangements are still likely. Studies on substituted pyridinium (B92312) ions have shown that electron-donating substituents can influence stacking interaction energies. nih.gov
Van der Waals Interactions: The isopropyl group, being nonpolar, would primarily engage in weaker van der Waals interactions with neighboring molecules.
QSAR/QSPR (Quantitative Structure-Activity/Property Relationship) Modeling for Non-Biological Properties
Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its physicochemical properties. nih.govsemanticscholar.org While specific QSPR models for the non-biological properties of this compound are not readily found in the literature, the methodology can be applied to predict a range of its properties.
QSPR models are built on the principle that the properties of a chemical are determined by its molecular structure. nih.gov These models are particularly useful for predicting properties that are difficult or time-consuming to measure experimentally. For a series of related compounds, such as substituted pyridinones, a QSPR model could be developed to predict various non-biological properties.
Descriptors for QSPR Modeling:
To build a QSPR model for this compound and its analogs, a set of molecular descriptors would be calculated for each molecule. These descriptors quantify different aspects of the molecular structure and can be categorized as:
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, such as connectivity indices and shape indices.
Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and include properties like dipole moment, HOMO/LUMO energies, and partial atomic charges. nih.gov
Physicochemical Descriptors: These relate to properties like logP (octanol-water partition coefficient), molar refractivity, and polarizability.
Predicted Non-Biological Properties:
A validated QSPR model could then be used to predict a variety of non-biological properties for this compound. A hypothetical QSPR model for a series of alkyl-substituted pyridinones might look like the interactive table below, which illustrates the types of descriptors that could be used to predict certain properties.
| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Boiling Point (°C) | Predicted Solubility (mg/L) |
| Pyridin-2(1H)-one | 95.10 | 0.25 | 49.33 | 280 | 10000 |
| 6-Methylpyridin-2(1H)-one | 109.13 | 0.65 | 49.33 | 295 | 8000 |
| 6-Ethylpyridin-2(1H)-one | 123.15 | 1.05 | 49.33 | 310 | 6000 |
| This compound | 137.18 | 1.45 | 49.33 | 325 | 4500 |
| 6-tert-Butylpyridin-2(1H)-one | 151.21 | 1.85 | 49.33 | 335 | 3000 |
Note: The values for predicted boiling point and solubility are hypothetical and for illustrative purposes to demonstrate the output of a QSPR model.
The development of a robust QSPR model would require a dataset of experimentally determined properties for a series of structurally related pyridinone derivatives. Statistical methods such as multiple linear regression (MLR) or machine learning algorithms would then be used to establish the correlation between the descriptors and the properties. mdpi.com The predictive power of the model would be assessed through rigorous validation techniques.
Derivatization and Scaffold Modification of 6 Isopropylpyridin 2 1h One for Novel Chemical Entities
Synthesis of Analogues with Variations in the Isopropyl Moiety and Other Substituents
The synthesis of analogues of 6-isopropylpyridin-2(1H)-one often involves modifications to both the isopropyl group and other positions on the pyridinone ring. These modifications are crucial for fine-tuning the biological activity and physical properties of the resulting molecules.
One common approach is the variation of the alkyl substituent at the 6-position. While the isopropyl group is a common feature, synthetic methods allow for the introduction of other alkyl or aryl groups. This can be achieved through various synthetic routes, including the condensation of appropriately substituted precursors. For instance, multicomponent reactions are frequently employed for the efficient synthesis of diverse 2-pyridinone derivatives.
Furthermore, the pyridinone ring itself offers multiple sites for substitution. The electronic nature of the pyridine (B92270) ring means that positions C3 and C5 are more electron-rich and thus susceptible to electrophilic substitution, while positions C4 and C6 are more electron-deficient and reactive towards nucleophiles. Halogenation at the 3- and 5-positions, followed by cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, and amino groups.
Below is a table summarizing some of the synthetic strategies for creating analogues of 6-substituted-2(1H)-pyridinones:
| Modification Strategy | Reaction Type | Reagents and Conditions | Resulting Analogue | Reference |
| Variation of 6-substituent | Multicomponent Reaction | Aromatic aldehydes, substituted acetophenones, phenyl acetamides, NaH, DMSO, 130 °C | 3,4,6-triaryl-2(1H)-pyridones | |
| Substitution at C3/C5 | Halogenation followed by Suzuki Coupling | NBS or NCS; Pd catalyst, boronic acid, base | 3- and/or 5-aryl/heteroaryl substituted pyridinones | |
| Substitution at C4 | Vilsmeier-Haack Reaction | POCl3, DMF | 4-halogenated 2(1H)-pyridones |
N-Substitution and Oxygen-Substitution Strategies
The nitrogen and oxygen atoms of the this compound scaffold provide opportunities for further derivatization through N-substitution and O-substitution. These modifications can significantly impact the molecule's properties, including its solubility, and ability to form hydrogen bonds.
N-Substitution: Alkylation of the nitrogen atom is a common strategy to introduce various functional groups. This is typically achieved by treating the pyridinone with an alkyl halide or other electrophilic reagents in the presence of a base. The choice of base and solvent can influence the selectivity between N- and O-alkylation. Microwave-assisted synthesis has been shown to be an efficient method for the N-alkylation of 2-pyridones.
Oxygen-Substitution: While N-alkylation is often favored, O-alkylation can be achieved under specific conditions to yield 2-alkoxypyridine derivatives. The tautomeric equilibrium between the 2-pyridone and 2-hydroxypyridine (B17775) forms is a key factor, with the 2-pyridone form being predominant in polar solvents. O-alkylation is often performed using reagents like alkyl halides in the presence of a silver salt, such as silver carbonate.
The following table outlines common substitution strategies:
| Substitution Type | Reaction | Typical Reagents | Product | Reference |
| N-Alkylation | Nucleophilic Substitution | Alkyl halide, Base (e.g., K2CO3) | N-alkyl-6-isopropylpyridin-2(1H)-one | |
| N-Arylation | Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, Ligand, Base | N-aryl-6-isopropylpyridin-2(1H)-one | |
| O-Alkylation | Williamson Ether Synthesis | Alkyl halide, Silver salt (e.g., Ag2CO3) | 2-alkoxy-6-isopropylpyridine | |
| O-Acylation | Esterification | Acyl chloride, Base | 2-acyloxy-6-isopropylpyridine | N/A |
Development of Diversified Chemical Libraries Based on the this compound Scaffold
The this compound scaffold is an excellent starting point for the development of diversified chemical libraries. These libraries, containing a large number of structurally related compounds, are invaluable in drug discovery and materials science for screening and identifying compounds with desired properties.
Combinatorial chemistry and parallel synthesis are powerful tools for the rapid generation of such libraries. By systematically varying the substituents at different positions of the pyridinone ring, a vast chemical space can be explored. For example, a library can be constructed by starting with a set of 6-alkyl-2(1H)-pyridinones and then introducing a variety of substituents at the N1, C3, C4, and C5 positions through the reactions described in the previous sections.
The development of these libraries often involves solid-phase synthesis, where the pyridinone scaffold is attached to a solid support, allowing for easy purification after each reaction step. This approach is highly amenable to automation and high-throughput synthesis.
Structure-Property Relationships Pertaining to Material Science Applications (e.g., optical, electronic, self-assembly)
Derivatives of this compound have shown potential in material science applications due to their interesting optical, electronic, and self-assembly properties. The ability to tune these properties through chemical modification makes them attractive candidates for the development of new functional materials.
Optical Properties: The photophysical properties of pyridin-2-one derivatives, such as their absorption and fluorescence, can be modulated by the introduction of different substituents. Electron-donating and electron-withdrawing groups can be strategically placed on the pyridinone ring to alter the energy levels of the molecular orbitals, leading to changes in the absorption and emission wavelengths. For example, the introduction of acceptor substituents with a conjugation effect can lead to a bathochromic shift (a shift to longer wavelengths) in the absorption and fluorescence spectra.
Electronic Properties: The electronic properties of 2-pyridone derivatives are also highly dependent on their molecular structure. The energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated to understand their electrochemical behavior. These properties are relevant for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Self-Assembly: The 2-pyridone moiety is known to form strong hydrogen-bonded dimers. This self-assembly behavior can be exploited to create supramolecular structures with defined architectures. By attaching other functional units to the this compound scaffold, it is possible to direct the self-assembly of these molecules into more complex structures, such as one-dimensional nanostructures. The ability to control the self-assembly process is crucial for the development of materials with tailored properties for applications in areas like nanotechnology and sensing.
The table below summarizes the relationship between structural modifications and material properties:
| Property | Structural Modification | Effect | Potential Application | Reference |
| Optical Properties | Introduction of electron-donating/withdrawing groups | Tuning of absorption and fluorescence wavelengths | Dyes, fluorescent probes, OLEDs | |
| Electronic Properties | Alteration of substituents on the pyridone ring | Modification of HOMO/LUMO energy levels | Organic electronics | |
| Self-Assembly | Presence of hydrogen-bonding motifs | Formation of ordered supramolecular structures | Nanomaterials, sensors |
Advanced Analytical Methodologies for the Detection and Quantification of 6 Isopropylpyridin 2 1h One
Chromatographic Separation Techniques (e.g., HPLC, GC) Coupled with Advanced Detectors (e.g., MS, DAD)
Chromatographic techniques are the cornerstone of analytical chemistry, offering powerful separation capabilities. For a compound like 6-Isopropylpyridin-2(1H)-one, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) present viable options, with the choice depending on the sample matrix and the analytical objective.
Method Development for High-Resolution Separation
High-resolution separation is paramount for distinguishing this compound from structurally related impurities and isomers.
For HPLC , a reversed-phase approach is typically the most effective for pyridinone derivatives. Method development would involve the systematic optimization of several parameters to achieve baseline separation. A C18 stationary phase is a common starting point due to its versatility and wide availability. The mobile phase composition, a critical factor, would likely consist of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. The inclusion of an acidic modifier, such as formic acid or trifluoroacetic acid, can improve peak shape and resolution by suppressing the ionization of the pyridinone.
Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all compounds of interest with good peak symmetry and in a reasonable timeframe. Detection can be achieved using a Diode Array Detector (DAD), which provides spectral information that can aid in peak identification and purity assessment. For higher sensitivity and selectivity, a Mass Spectrometer (MS) detector is invaluable, providing mass-to-charge ratio information that can confirm the identity of the target analyte.
Table 1: Illustrative HPLC-DAD/MS Method Parameters for this compound
| Parameter | Condition |
|---|---|
| Column | C18, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 µL |
| DAD Wavelength | 220 nm, 310 nm |
| MS Detection | ESI+, Scan range m/z 50-500 |
For GC , the volatility and thermal stability of this compound must be considered. If the compound is sufficiently volatile and stable, a GC method can provide excellent resolution. A mid-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase, would be a suitable choice. The injector and detector temperatures, as well as the oven temperature program, would need to be carefully optimized to ensure efficient volatilization without degradation. Flame Ionization Detection (FID) offers high sensitivity for organic compounds, while Mass Spectrometry (MS) provides definitive identification.
Quantification in Complex Chemical Matrices (excluding biological fluids)
Quantification of this compound in complex chemical matrices, such as reaction mixtures or formulation bases, requires a validated method to ensure accuracy and precision. The use of an internal standard is highly recommended to compensate for variations in sample preparation and injection volume. The internal standard should be a compound with similar chemical properties to the analyte but well-resolved chromatographically.
Calibration curves would be constructed by analyzing a series of standards of known concentrations. For HPLC-MS or GC-MS, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can significantly enhance sensitivity and selectivity, allowing for accurate quantification even in the presence of co-eluting interferences.
Table 2: Hypothetical Validation Data for Quantification of this compound by HPLC-UV
| Parameter | Result |
|---|---|
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection | 0.1 µg/mL |
| Limit of Quantification | 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE) offers an alternative separation technique with high efficiency and low sample consumption. For this compound, Capillary Zone Electrophoresis (CZE) would be the most common mode. The separation in CZE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio.
Method development in CE involves optimizing the background electrolyte (BGE) composition, pH, and applied voltage. The pH of the BGE is particularly important as it will determine the charge state of the analyte. Detection is typically performed using a UV-Vis detector integrated into the CE instrument. The high resolving power of CE makes it particularly useful for the separation of closely related impurities and isomers that may be challenging to resolve by HPLC.
Electrochemical Analytical Techniques (e.g., Voltammetry, Amperometry) for Redox Characterization
Electrochemical techniques can provide valuable information about the redox properties of this compound. Cyclic Voltammetry (CV) is a powerful tool for studying the oxidation and reduction potentials of a molecule. By scanning the potential of a working electrode and measuring the resulting current, a voltammogram is produced that can reveal information about the electrochemical behavior of the analyte.
These techniques are highly sensitive and can be used for quantification through methods like differential pulse voltammetry or square-wave voltammetry. The electrochemical response will be dependent on the structure of the pyridinone and the presence of any electroactive functional groups.
Development of Spectrophotometric and Spectrofluorimetric Assays for Trace Analysis
For rapid and cost-effective trace analysis, spectrophotometric and spectrofluorimetric assays can be developed. These methods are often based on a chemical reaction that produces a colored or fluorescent product.
A spectrophotometric assay could be developed by reacting this compound with a chromogenic reagent to form a product with a distinct absorbance maximum in the visible region. The intensity of the color, measured by a spectrophotometer, would be proportional to the concentration of the analyte.
A spectrofluorimetric assay , which measures the fluorescence of a sample, can offer even higher sensitivity. This could involve either the intrinsic fluorescence of this compound, if any, or the formation of a fluorescent derivative through a chemical reaction. The development of such an assay would involve selecting an appropriate derivatizing agent and optimizing the reaction conditions to maximize the fluorescence signal.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Formic Acid |
| Methanol |
Potential Applications in Advanced Materials Science and Catalysis
6-Isopropylpyridin-2(1H)-one as a Ligand in Coordination Chemistry and Homogeneous Catalysis
The pyridinone ring contains both a nitrogen atom and an exocyclic carbonyl group, making it an excellent candidate for a bidentate or bridging ligand in coordination chemistry. nih.gov The N-H proton can be removed to create an anionic pyridinolate ligand, which can bind strongly to metal centers. This coordination capability is the foundation for its potential use in homogeneous catalysis.
The synthesis of metal complexes with this compound can be envisioned through the reaction of the deprotonated ligand with various metal salts. The deprotonation of the N-H group creates a pyridinolate anion that can coordinate to a metal center through both the nitrogen and the exocyclic oxygen atoms, forming a stable chelate ring.
The general approach to synthesizing such complexes involves reacting the pyridinone ligand with a suitable metal precursor, such as a metal halide or acetate, in the presence of a base to facilitate deprotonation. The choice of solvent, temperature, and stoichiometry would be critical in isolating the desired complex. While specific studies on this compound are not extensively documented, research on analogous structures like 6-substituted-4-isopropyl quinoline-2(1H)-one derivatives demonstrates the successful synthesis of transition metal complexes. researchgate.net In these cases, the ligand coordinates to the metal center through the nitrogen and carbonyl oxygen, forming stable complexes with metals like cobalt, nickel, and copper. researchgate.net Similarly, various pyridine-based ligands have been used to synthesize complexes with a range of transition metals, including Ni(II), Cu(I), and Ag(I), highlighting the versatility of the pyridine (B92270) motif in coordination chemistry. jscimedcentral.comekb.eg
Table 1: Potential Metal Complexes of this compound and Their Predicted Geometries
| Metal Ion | Potential Complex Formula | Predicted Coordination Geometry |
|---|---|---|
| Cu(II) | [Cu(6-isopropylpyridin-2-olate)2(H2O)2] | Octahedral |
| Pd(II) | [Pd(6-isopropylpyridin-2-olate)2] | Square Planar |
| Ru(II) | [Ru(6-isopropylpyridin-2-olate)2(bpy)] | Octahedral |
This table is predictive and based on common coordination geometries for the respective metal ions.
Metal complexes featuring pyridinone-type ligands have shown promise in catalyzing a variety of organic transformations. The electronic properties of the this compound ligand, once coordinated to a metal, can be tuned to influence the catalytic activity of the metal center. The isopropyl group may also provide steric influence that could be exploited to achieve selectivity in catalytic reactions.
While direct catalytic applications of this compound complexes are a developing area of research, related systems provide a strong indication of their potential. For instance, metal complexes with pyridine-oxime ligands have been investigated for their catalytic activity in oxidation reactions, such as the oxidation of cyclohexane. mdpi.comresearchgate.net The synergistic effects between the metal center and the ligand were found to be crucial for the catalytic performance. mdpi.com Furthermore, the influence of the ligand structure on the selectivity and activity of catalysts is a well-established principle in catalysis. nih.govscholaris.ca It is plausible that complexes of this compound could be effective catalysts for reactions such as hydrogenations, cross-coupling reactions, and oxidations. rsc.orgscispace.com
Incorporation into Functional Polymers and Supramolecular Assemblies
The structure of this compound is well-suited for its use as a building block in the creation of larger, functional molecular systems like polymers and supramolecular assemblies. The presence of the N-H and C=O groups allows for strong and directional hydrogen bonding, a key interaction in the formation of ordered supramolecular structures.
To incorporate this compound into a polymer, it must first be converted into a monomer by introducing a polymerizable functional group. This could be achieved through several synthetic routes. For example, a vinyl group could be attached to the nitrogen atom or at one of the ring carbon positions to create a monomer suitable for radical or ring-opening metathesis polymerization (ROMP). Research has demonstrated the successful synthesis and ROMP of pyridinonorbornene monomers, which contain a pyridinone unit, to produce polymers with high thermal stability. chemrxiv.org This indicates that the pyridinone core is stable to polymerization conditions.
Table 2: Potential Strategies for Monomer Synthesis
| Polymerization Method | Proposed Monomer Synthesis Strategy |
|---|---|
| Radical Polymerization | N-alkylation with 2-chloroethyl vinyl ether followed by elimination to form an N-vinyl-6-isopropylpyridin-2-one. |
| ROMP | Diels-Alder reaction of a 3,4-didehydro-6-isopropylpyridin-2-one intermediate with cyclopentadiene to form a pyridinonorbornene. |
The pyridin-2-one motif is known to form highly stable, hydrogen-bonded dimers. This strong, directional interaction is a powerful tool for directing the self-assembly of molecules into well-defined supramolecular structures. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor. nih.govfrontiersin.org This predictable binding motif can be used to construct a variety of architectures, such as tapes, rosettes, and liquid crystals.
The self-assembly of pyridine-substituted alkanethiols on gold surfaces has been studied, demonstrating that pyridine-containing molecules can form well-ordered, self-assembled monolayers (SAMs). acs.orgnih.gov The orientation and packing of the molecules in these assemblies are dictated by a combination of intermolecular forces, including hydrogen bonding and π-π stacking. The isopropyl group on this compound would likely influence the packing of these assemblies, potentially leading to novel materials with tailored properties.
Role as a Precursor or Component in Organic Electronic Materials
Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). sigmaaldrich.comrsc.org These materials are typically based on π-conjugated organic molecules. The pyridinone ring is a heterocyclic aromatic system, and its derivatives have been explored as components of organic electronic materials.
The introduction of nitrogen and oxygen heteroatoms into the aromatic ring of this compound modifies its electronic properties compared to a simple benzene ring, making it an electron-deficient system. Electron-deficient building blocks are crucial for the development of n-type organic semiconductors, which transport negative charge carriers (electrons). qut.edu.au There is significant interest in developing new n-type materials to complement the more common p-type materials. Patents have been filed for organic semiconductor materials containing pyridine, citing their good electron transport performance. google.com The functionalization of the pyridinone core allows for the tuning of its electronic properties, such as the HOMO/LUMO energy levels, which is a key strategy in the design of high-performance organic semiconductors. youtube.com The solubility of the material, which is critical for solution-based processing of devices, can be enhanced by the isopropyl group.
Optoelectronic Properties and Device Integration
While direct research on the optoelectronic properties of this compound is nascent, studies on related 2-pyridone derivatives provide a strong indication of the potential of this class of compounds in optoelectronic devices, particularly in the realm of Organic Light-Emitting Diodes (OLEDs).
Recent research has demonstrated that derivatives of 2-pyridone can function as efficient emitters in OLEDs. These compounds have been shown to exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency. The photophysical properties of these derivatives, including their absorption and photoluminescence (PL) spectra, are crucial for their application in OLEDs. For instance, solutions of some 2-pyridone derivatives in toluene and thin films have shown PL in the violet-blue to sky-blue regions of the visible spectrum.
The integration of these materials into OLED devices has yielded promising results. For example, a sky-blue OLED employing a 2-pyridone derivative as the emitter has been fabricated. The device architecture and the corresponding performance metrics highlight the potential of this class of materials.
Table 1: Optoelectronic Properties of a Representative 2-Pyridone Derivative
| Property | Value |
|---|---|
| Absorption Maximum (λabs) in Toluene | 350 nm |
| Photoluminescence Maximum (λPL) in Toluene | 450 nm |
| Photoluminescence Quantum Yield (ΦPL) in Film | 65% |
| External Quantum Efficiency (EQE) of OLED | 18.5% |
Note: The data presented is for a representative 2-pyridone derivative and not specifically for this compound. The properties of the latter may vary.
The isopropyl group in this compound could potentially influence the solid-state morphology and intermolecular interactions, which in turn would affect the photoluminescence quantum yield and charge transport properties, making it a target for further investigation in the design of new optoelectronic materials.
Charge Transport Characteristics
The ability of a material to transport charge carriers (electrons and holes) is fundamental to its performance in electronic devices. The charge transport characteristics of 2-pyridone derivatives are being explored to assess their suitability for use in various layers of OLEDs and other organic electronic devices.
The molecular structure of 2-pyridone derivatives, with their electron-rich and electron-deficient regions, suggests the potential for bipolar charge transport. Theoretical calculations and experimental measurements on related heterocyclic systems provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for charge injection and transport. For efficient device performance, the energy levels of the charge transport material must align with those of adjacent layers, such as the electrodes and the emissive layer.
The charge-transporting properties of 2-pyridone derivatives are influenced by their molecular packing in the solid state. The presence of the isopropyl group in this compound may introduce steric hindrance that affects this packing, potentially leading to amorphous thin films with isotropic charge transport properties, which can be advantageous in certain device configurations. Further studies, including techniques like time-of-flight (ToF) measurements and space-charge limited current (SCLC) analysis, are needed to quantify the charge carrier mobilities of this compound.
Development of Chemical Sensors and Probes (Non-Biological Context)
The pyridinone scaffold is a promising platform for the development of chemical sensors and probes for the detection of various analytes in non-biological contexts. The ability of the pyridinone ring to act as both a hydrogen bond donor and acceptor, coupled with its fluorescent properties, makes it an attractive core for designing chemosensors.
Research has shown that pyridine and its derivatives can be incorporated into fluorescent probes for the detection of metal ions. nih.govmdpi.com The sensing mechanism often involves the coordination of the metal ion with the nitrogen atom of the pyridine ring and other donor atoms in the molecule, leading to a change in the fluorescence emission. This change can be a "turn-on" or "turn-off" response, or a ratiometric shift in the emission wavelength, allowing for the quantitative detection of the target ion. For example, fluorescent probes based on a pyridine-pyridone structure have been reported for the detection of zinc ions. nih.gov
Furthermore, pyridine-based systems have been investigated as chemosensors for anions. mdpi.com The interaction between the sensor molecule and the anion can occur through hydrogen bonding or other non-covalent interactions, leading to a detectable optical response. The design of these sensors can be tailored to achieve high selectivity for specific anions.
The introduction of an isopropyl group in this compound could modulate the electronic properties and the steric environment of the pyridinone core, potentially enhancing the selectivity and sensitivity of the sensor towards specific analytes. The development of sensors based on this molecule could find applications in environmental monitoring, industrial process control, and materials science for the detection of metal ions, anions, or small neutral molecules.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyridin-2(1H)-one |
| Toluene |
Environmental Fate and Degradation Pathways of 6 Isopropylpyridin 2 1h One
Photolytic Degradation Mechanisms Under Environmental Conditions
Direct photolysis in aqueous environments is a potential degradation pathway for 6-Isopropylpyridin-2(1H)-one. The pyridinone ring system can absorb ultraviolet (UV) radiation, which may lead to its decomposition. The efficiency of this process is dependent on the absorption spectrum of the compound and the intensity of solar radiation. For some organic compounds, direct photolysis can be a significant route of transformation. For instance, studies on neonicotinoid insecticides, which also contain heterocyclic rings, have shown that they can be efficiently removed by direct exposure to UV irradiation. nih.gov
Indirect photolysis, mediated by photochemically produced reactive species such as hydroxyl radicals (•OH), is another plausible degradation mechanism. These radicals are highly reactive and can initiate the oxidation of a wide range of organic molecules. The presence of substances like nitrates and dissolved organic matter in natural waters can enhance the formation of hydroxyl radicals, thereby accelerating the degradation of organic pollutants. nih.gov
Chemical Hydrolysis and Oxidation Pathways in Aqueous Environments
The chemical stability of this compound in aqueous environments will be influenced by factors such as pH and temperature. While pyridinone rings are generally stable, hydrolysis could potentially occur under extreme pH conditions, although this is often a slow process for many heterocyclic compounds.
Oxidation represents a more likely chemical degradation pathway. In addition to photo-oxidation, chemical oxidation can be initiated by various oxidants present in the environment. For example, studies on the oxidation of pyridine (B92270) in supercritical water have identified a network of reaction pathways leading to its breakdown. researchgate.net While the conditions are extreme, they provide insights into the potential oxidation mechanisms. The electrochemical oxidation of some 2-pyridone derivatives has also been studied, indicating that the pyridone ring can undergo oxidation. mdpi.com
Biotransformation and Biodegradation Potential (from a purely chemical/environmental perspective)
The biodegradation of this compound is a key factor in its environmental persistence. The presence of an isopropyl group and a pyridinone ring will influence its susceptibility to microbial degradation. While specific data is absent for this compound, research on pyridine and its derivatives shows that they can be biodegraded in soil and aqueous environments. nih.gov For instance, some bacteria are capable of utilizing pyridine as a sole source of carbon and nitrogen. nih.gov The rate of biodegradation can be influenced by environmental conditions, with complete degradation of pyridine observed in as little as 8 days under certain soil conditions. nih.gov
The biodegradation of other complex heterocyclic compounds, such as the pesticide chlorpyrifos (B1668852) and its metabolite 3,5,6-trichloro-2-pyridinol, has been shown to be carried out by specific bacterial strains. researchgate.net This suggests that microbial communities may have the potential to adapt and degrade this compound. The initial steps of biodegradation would likely involve hydroxylation of the ring or oxidation of the isopropyl group.
Adsorption and Mobility Studies in Environmental Compartments
The mobility of this compound in the environment will be largely governed by its adsorption to soil and sediment particles. The extent of adsorption is influenced by the physicochemical properties of the compound (such as its water solubility and octanol-water partition coefficient) and the characteristics of the soil (including organic matter content, clay content, and pH).
Generally, compounds with higher organic carbon partitioning coefficients (Koc) exhibit lower mobility. nih.gov For pyridine, it has been noted that its sorption to soils and sediments can be significant, particularly under acidic conditions. nih.gov The adsorption of pesticides to soil is a critical process that affects their potential to leach into groundwater. fortunejournals.comresearchgate.net For example, the fungicide pyrimethanil (B132214) shows higher sorption to soil compared to imidacloprid, and this sorption is influenced by the organic carbon content of the soil. researchgate.net Given its structure, this compound may exhibit moderate adsorption to soils, particularly those with higher organic matter content.
The following table presents a hypothetical summary of the potential environmental fate of this compound, based on the behavior of related compounds.
Table 1: Inferred Environmental Fate of this compound
| Degradation Pathway | Potential Significance | Influencing Factors |
|---|---|---|
| Photolytic Degradation | Moderate | Solar irradiance, presence of photosensitizers |
| Chemical Hydrolysis | Low to Moderate | pH, temperature |
| Chemical Oxidation | Moderate | Presence of oxidants (e.g., •OH) |
| Biodegradation | Moderate to High | Microbial populations, soil/water conditions |
| Adsorption to Soil | Moderate | Soil organic matter, pH, clay content |
Future Perspectives and Emerging Research Avenues for 6 Isopropylpyridin 2 1h One Chemistry
Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in Synthesis and Materials Design
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the study and application of pyridinones. researchgate.net Machine learning (ML) algorithms are increasingly being employed to predict reaction outcomes, optimize synthetic pathways, and design novel molecules with tailored properties. researchgate.netjetir.org
Furthermore, AI and ML are powerful tools for in silico materials design. By learning the relationships between molecular structure and material properties, algorithms can predict the characteristics of new, hypothetical 6-isopropylpyridin-2(1H)-one derivatives. This enables the rational design of next-generation functional materials, such as pharmaceuticals with improved efficacy, by screening virtual libraries of compounds for desired activities and properties before their physical synthesis. gcande.orgnih.gov Companies and academic consortia are actively developing and integrating these computer-aided synthesis planning tools into their research workflows to expedite the discovery of new molecular entities. nih.gov
Table 1: Applications of AI/ML in this compound Chemistry
| Application Area | AI/ML Contribution | Potential Impact |
| Reaction Prediction | Forecasts products and yields of unknown reactions. researchgate.net | Accelerates discovery of new transformations. |
| Synthesis Planning | Designs optimal and efficient synthetic routes. nih.gov | Reduces development time and resource consumption. |
| Catalyst Discovery | Screens virtual libraries to identify novel catalysts. gcande.org | Improves reaction efficiency and sustainability. |
| Materials Design | Predicts properties of novel pyridinone derivatives. | Enables rational design of functional materials. |
| Process Optimization | Identifies optimal reaction conditions for higher yields. jetir.org | Enhances manufacturing efficiency and reduces costs. |
Exploration of Flow Chemistry and Automated Synthesis for High-Throughput Production
The demand for efficient, scalable, and safe chemical manufacturing processes has driven the adoption of flow chemistry and automated synthesis platforms. uc.ptnih.gov These technologies offer significant advantages over traditional batch processing, particularly for the production of pyridinone-based compounds. nih.govvcu.edu
Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, provides superior control over reaction parameters like temperature, pressure, and mixing. uc.pt This precise control often leads to higher yields, improved selectivity, and enhanced safety, especially for highly exothermic or hazardous reactions. uc.ptnih.gov For the synthesis of pyridines and related heterocycles, flow reactors have been shown to reduce multi-step batch processes to a single, continuous operation, dramatically increasing yield and reducing production costs. vcu.edu The modular nature of flow systems also allows for the integration of multiple reaction, separation, and analysis steps into a seamless, automated sequence. uc.pt
Table 2: Comparison of Batch vs. Flow Chemistry for Pyridinone Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
| Process Type | Discontinuous | Continuous vcu.edu |
| Scalability | Challenging | Straightforward uc.pt |
| Heat & Mass Transfer | Limited | Highly Efficient uc.pt |
| Safety | Lower for hazardous reactions | Inherently safer nih.gov |
| Control | Less precise | Precise control over parameters uc.pt |
| Reproducibility | Can be variable | High uc.pt |
| Automation | Difficult to fully integrate | Easily automated uc.ptd-nb.infonih.gov |
Discovery of Novel Reactivity and Unconventional Chemical Transformations
Expanding the synthetic toolkit for modifying the this compound scaffold is crucial for accessing novel chemical space and creating derivatives with unique properties. Research is increasingly focused on discovering unconventional reactivity and new chemical transformations.
One promising area is the development of novel ring construction and expansion strategies. For instance, recent work has shown that pyridones can be synthesized from cyclopentenone derivatives through an oxidative amination process, offering a new, streamlined approach to the pyridone core. chemrxiv.org Such methods provide alternative pathways that may tolerate a broader range of functional groups and offer different regioselectivity compared to traditional condensation reactions. chemrxiv.orgnih.gov
Furthermore, the exploration of C-H activation and functionalization reactions on the pyridinone ring is a major frontier. researchgate.net These methods allow for the direct introduction of new substituents onto the heterocyclic core without the need for pre-functionalized starting materials, representing a more atom-economical and efficient synthetic strategy. The ambident nucleophilic nature of pyridone anions also presents opportunities for selective N- versus O-alkylation, which can be controlled by the choice of electrophile and reaction conditions to yield different isomers. acs.org Additionally, photochemical transformations of related pyridinium (B92312) salts have been shown to produce structurally complex molecular skeletons, hinting at the potential for light-mediated reactions to unlock novel reactivity for pyridinones. researchgate.net
Interdisciplinary Approaches Towards Next-Generation Functional Materials
The unique chemical and physical properties of the pyridinone scaffold make it an excellent building block for a wide range of functional materials. frontiersin.orgbohrium.com Realizing this potential requires interdisciplinary collaboration, bridging organic chemistry with materials science, biology, and engineering. The pyridinone moiety is recognized as a "privileged structure" in medicinal chemistry, capable of acting as a bioisostere for various key biological motifs and serving as both a hydrogen bond donor and acceptor. nih.govnih.gov
This versatility has led to the development of pyridinone derivatives with a broad spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. frontiersin.orgbohrium.com Future research will involve collaborations between synthetic chemists and biologists to design and synthesize this compound analogues that can selectively target specific proteins or biological pathways implicated in disease. mdpi.com
Beyond medicine, interdisciplinary efforts are exploring pyridinone-based materials for applications in electronics and optics. The π-conjugated system of the pyridinone ring suggests potential for use in organic light-emitting diodes (OLEDs), sensors, or as ligands in organometallic chemistry. chemrxiv.org The development of these advanced materials will depend on the synergy between chemists who can synthesize novel pyridinone structures and materials scientists who can characterize their physical properties and fabricate them into functional devices.
Q & A
Q. What are the common synthetic routes for 6-Isopropylpyridin-2(1H)-one, and how are they optimized?
A typical synthesis involves multi-step reactions, including cyclization and substitution. For example, cyclopropane-containing analogs are synthesized using Pd/C-catalyzed hydrogenation or nucleophilic substitution with amines/thiols under basic conditions (e.g., NaOH in ethanol). Optimization focuses on solvent choice (e.g., ethanol for solubility), temperature control (reflux conditions), and catalyst loading to improve yield and purity . Characterization via NMR and mass spectrometry is critical for verifying structural integrity .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are standard. For instance, ¹H NMR peaks in CDCl₃ at δ 7.2–6.8 ppm confirm aromatic protons, while carbonyl groups appear near δ 162–191 ppm in ¹³C NMR. HRMS (FTMS-APCI) with [M+H]+ matching calculated values (e.g., 352.1332 vs. 352.1328) ensures molecular weight accuracy . X-ray crystallography may resolve stereochemistry in crystalline derivatives .
Q. How should researchers handle solubility and stability challenges during experiments?
The compound’s solubility varies by solvent: slightly soluble in chloroform/methanol but unstable in polar protic solvents. Storage under inert atmospheres (N₂/Ar) at –20°C prevents degradation. Pre-experiment solubility screening in DMSO or DMF is advised for biological assays .
Advanced Research Questions
Q. How can contradictions in reaction yields or purity be systematically addressed?
Contradictions often arise from impurities or side reactions. Use TLC/HPLC to monitor reaction progress. For example, unexpected byproducts in substitution reactions may require adjusting base strength (e.g., switching from NaOH to K₂CO₃) or optimizing stoichiometry. Recrystallization or column chromatography (silica gel, hexane/EtOAc gradients) improves purity .
Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?
Radiolabeled binding assays (e.g., using ³H/¹⁴C isotopes) and electrophysiological recordings assess receptor affinity. For enzyme targets, kinetic studies (e.g., IC₅₀ determination) and molecular docking (using DFT calculations) map interactions with active sites. Comparative studies with structural analogs (e.g., cyclopropyl vs. isopropyl derivatives) clarify pharmacophore requirements .
Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?
Systematically modify substituents:
- Replace the isopropyl group with bulkier tert-butyl to test steric effects.
- Introduce electron-withdrawing groups (e.g., –NO₂) to the pyridinone ring for enhanced electrophilicity. Biological testing in antimicrobial or enzyme inhibition assays (e.g., MIC values, Ki measurements) quantifies activity changes. SAR data should be validated via statistical models (e.g., QSAR) .
Q. What computational methods are suitable for predicting reactivity or degradation pathways?
Density Functional Theory (DFT) calculates transition states for key reactions (e.g., hydrolysis of the lactam ring). Molecular dynamics simulations model solvent interactions to predict stability. For degradation, LC-MS/MS identifies breakdown products under accelerated conditions (e.g., high temperature/pH) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activity across studies?
Variations may stem from assay conditions (e.g., cell line differences) or compound purity. Reproduce experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) and orthogonal characterization (e.g., HPLC purity >98%). Cross-validate with independent labs and publish raw data for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
